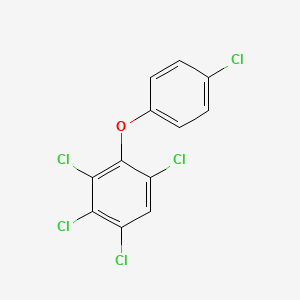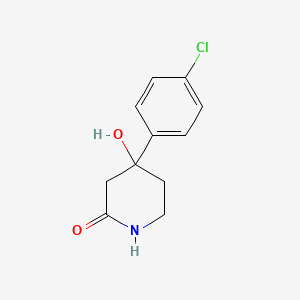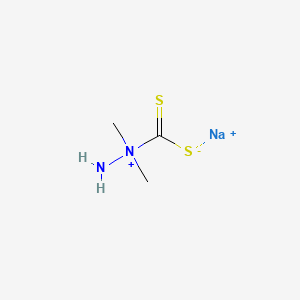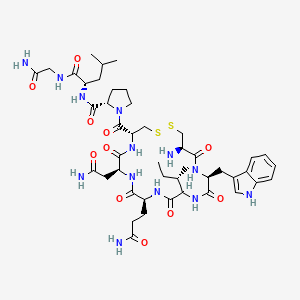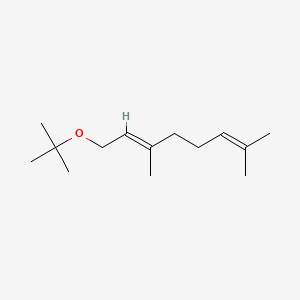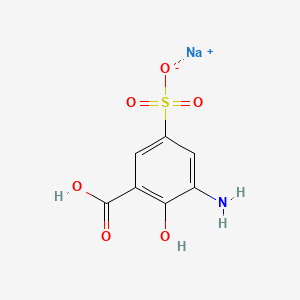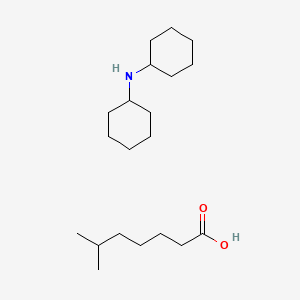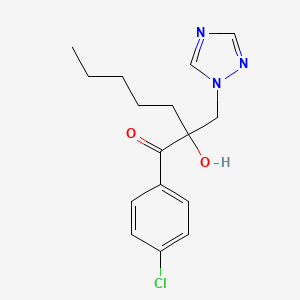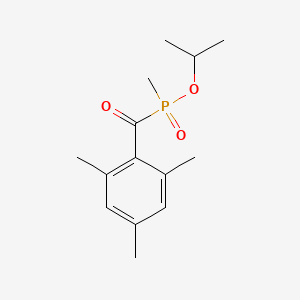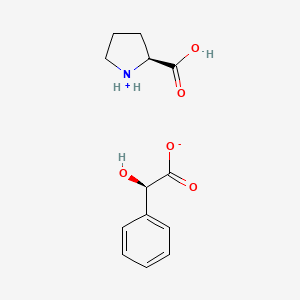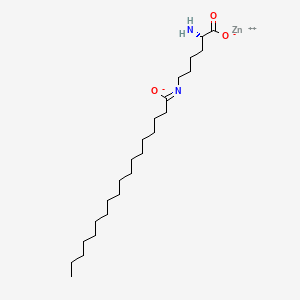
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate is a chemical compound that combines zinc ions with a derivative of L-lysine, specifically N6-(1-oxooctadecyl)-L-lysine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate typically involves the reaction of zinc salts with N6-(1-oxooctadecyl)-L-lysine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential role in biological processes, including enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate involves its interaction with molecular targets, such as enzymes and proteins. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc N-(1-oxooctadecyl)-L-glutamate: This compound is similar in structure but involves glutamate instead of lysine.
N6-(1-oxooctadecyl)-L-lysine: This is the lysine derivative without the zinc ion.
Uniqueness
Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate is unique due to the presence of the zinc ion, which imparts distinct chemical and biological properties. The combination of zinc with N6-(1-oxooctadecyl)-L-lysine enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61745-58-2 |
|---|---|
Formule moléculaire |
C24H46N2O3Zn |
Poids moléculaire |
476.0 g/mol |
Nom IUPAC |
zinc;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |
InChI |
InChI=1S/C24H48N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |
Clé InChI |
JLYJVTGYXFPQFX-FTBISJDPSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


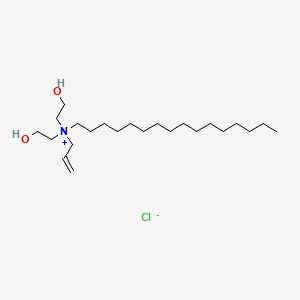

![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
